Increased Hydrogen Bond Donor Capacity vs. 4-Methyl-1H-indole-2-carboxamide for Enhanced Binding Interactions
The presence of the C7 primary amine provides a critical additional hydrogen bond donor (HBD) compared to the des-amino analog, 4-methyl-1H-indole-2-carboxamide. This functional group differentiation directly influences molecular recognition and is a key structural requirement in kinase inhibitor pharmacophores [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 HBD (PubChem computed property) [1] |
| Comparator Or Baseline | 4-methyl-1H-indole-2-carboxamide: 2 HBD (computed from structure) |
| Quantified Difference | +1 Hydrogen Bond Donor (a 50% increase vs. comparator) |
| Conditions | In silico computed property based on chemical structure (PubChem Cactvs 3.4.8.18) |
Why This Matters
This difference is decisive for procurement because the additional amine provides a vector for key polar interactions (e.g., with kinase hinge regions or DFG motifs) that the comparator cannot achieve, making the target compound irreplaceable in SAR studies.
- [1] PubChem. (2025). Compound Summary for CID 131839681: 7-Amino-4-methyl-1H-indole-2-carboxamide. National Center for Biotechnology Information. View Source
